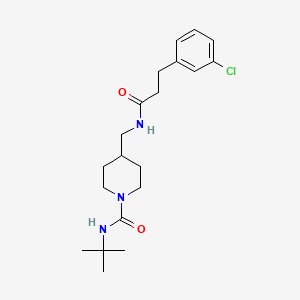![molecular formula C20H21N3O6S B3004262 ethyl 3-carbamoyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 864925-97-3](/img/structure/B3004262.png)
ethyl 3-carbamoyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-carbamoyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C20H21N3O6S and its molecular weight is 431.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Properties
Ethyl 3-carbamoyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is involved in the synthesis of various heterocyclic compounds. For example, it is used in the preparation of pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems, demonstrating its utility in creating complex molecular structures (Bakhite, Al‐Sehemi, & Yamada, 2005). Additionally, it has been employed in the synthesis and characterization of compounds like 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, further showcasing its versatility in organic synthesis (Çolak, Karayel, Buldurun, & Turan, 2021).
Applications in Anticancer Research
This compound also finds application in the development of potential anticancer agents. For instance, derivatives of thieno[2,3-b]pyridine, synthesized using this compound, have shown cytotoxic effects against sensitive and multidrug-resistant leukemia cells, indicating its potential in cancer therapy research (Al-Trawneh et al., 2021).
Development of Anticonvulsants
Additionally, derivatives of this compound have been explored for their anticonvulsant activities. These studies have shown promising results in protecting against induced convulsions in experimental models, suggesting a potential role in the development of new anticonvulsant drugs (Kulandasamy, Adhikari, Taranalli, & Venkataswamy, 2010).
Antimicrobial Applications
Research has also delved into the antimicrobial applications of derivatives of this compound. Studies have shown that certain diiodocoumarin derivatives, synthesized from this compound, exhibit significant antimicrobial activities against a range of microorganisms (Mohamed et al., 2011).
Scientific Research Applications of this compound
Synthesis and Characterization
- The compound has been utilized in the synthesis of novel pyrido and thieno pyrimidine derivatives, showcasing its versatility as a precursor in heterocyclic chemistry (Bakhite, Al‐Sehemi, & Yamada, 2005).
- It has also been used in the synthesis of complex molecules like pyrido and thieno pyrimidobenzimidazoles, contributing to the development of new fused polyheterocyclic systems (Bakhite, Al‐Sehemi, & Yamada, 2005).
Chemical Properties and Analysis
- The compound's derivatives, such as Schiff base compounds, have been characterized using various spectroscopic methods, contributing to the understanding of their chemical properties (Çolak, Karayel, Buldurun, & Turan, 2021).
- X-ray crystallographic analysis has been performed on these derivatives, providing detailed insights into their molecular and crystal structure (Çolak, Karayel, Buldurun, & Turan, 2021).
Potential Biological Applications
- Some derivatives of this compound have been evaluated for their in vitro cytotoxicity towards leukemia cells, indicating potential applications in cancer research (Al-Trawneh, Tarawneh, Gadetskaya, Seo, Al-Ta’ani, Al-taweel, & El-Abadelah, 2021).
- The anticancer activity of novel heterocycles synthesized using this compound as a building block has been investigated, highlighting its role in the development of new therapeutic agents (Abdel-Motaal, Alanzy, & Asem, 2020).
特性
IUPAC Name |
ethyl 3-carbamoyl-2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6S/c1-2-27-20(26)23-8-7-11-15(9-23)30-19(16(11)17(21)24)22-18(25)14-10-28-12-5-3-4-6-13(12)29-14/h3-6,14H,2,7-10H2,1H3,(H2,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QESBHVQVXZZFBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3COC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[2-(3-Methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B3004180.png)


![[1-(2,2,2-Trifluoroethyl)pyrrolo[2,3-b]pyridin-5-yl]methanamine;hydrochloride](/img/structure/B3004185.png)

![3-[3-(2-ethylpiperidin-1-yl)propyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B3004188.png)


![3-(4-hydroxy-3-methoxyphenyl)-2-phenyl-5-propyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B3004191.png)


![5-[(3-Bromophenyl)methyl]-2-oxo-1,3-oxazolidine-5-carboxylic acid](/img/structure/B3004195.png)
![2-[(4-Methoxyphenyl)sulfanyl]-5-nitrobenzenecarbonitrile](/img/structure/B3004196.png)

